molecular formula C19H18ClN3O4S2 B2782237 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide CAS No. 922046-65-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2782237
CAS No.: 922046-65-9
M. Wt: 451.94
InChI Key: OHZOEGUBGAHBJP-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, a sulfonamide group, and a methoxybenzyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a halogenated phenyl sulfonamide and a thioamide. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Once the thiazole ring is formed, it is further reacted with 3-methoxybenzylamine under acidic or basic conditions to introduce the methoxybenzyl moiety. The final step involves acetylation using acetic anhydride or acetyl chloride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the methoxybenzyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide
  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-ethoxybenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide exhibits unique properties due to the presence of the methoxy group on the benzyl moiety. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-27-16-4-2-3-13(9-16)11-21-18(24)10-15-12-28-19(22-15)23-29(25,26)17-7-5-14(20)6-8-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZOEGUBGAHBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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